methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
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Description
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.10962727 g/mol and the complexity rating of the compound is 656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, a compound with significant potential in medicinal chemistry, features a complex molecular structure that includes a thiazole moiety and a cyano group. This article delves into its biological activity, summarizing key findings from various studies, including data on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O4S with a molecular weight of 421.5 g/mol. The compound's structure is characterized by the following components:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Cyano group : A functional group that may enhance biological activity.
- Dimethoxyphenyl substituents : Potentially contributing to the compound's pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C22H19N3O4S |
Molecular Weight | 421.5 g/mol |
CAS Number | 1021230-41-0 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to be effective against various bacterial strains and fungi. In one study, new 1,3-thiadiazole derivatives were synthesized and evaluated for antimicrobial activity against Escherichia coli, Bacillus mycoides, and Candida albicans, indicating the potential for similar activity in this compound .
Neurotoxicity Studies
Neurotoxicity is a crucial aspect when evaluating new compounds for therapeutic use. Analogous compounds have been studied for their neurotoxic effects via mechanisms involving monoamine oxidase (MAO) activity. Research indicates that certain thiazole derivatives can influence dopaminergic neurotoxicity in models such as mice . This raises questions about the safety profile of this compound and necessitates further investigation into its neurotoxic potential.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit specific enzymes related to bacterial virulence factors.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or transporters, influencing cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various thiazole derivatives and tested their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Case Study 2: Neurotoxicity Assessment
In a neurotoxicity assessment involving several thiazole analogs, researchers found that only specific compounds exhibited neurotoxic effects correlated with MAO-B substrate activity. This suggests that while this compound may have therapeutic potential, its neurotoxic profile must be carefully evaluated through further studies .
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-27-19-9-6-15(10-20(19)28-2)18-13-30-21(25-18)16(11-23)12-24-17-7-4-14(5-8-17)22(26)29-3/h4-10,12-13,24H,1-3H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVIZYENJQYON-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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